molecular formula C18H19NOS B602260 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol CAS No. 1346599-09-4

1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol

Cat. No.: B602260
CAS No.: 1346599-09-4
M. Wt: 297.41
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Description

1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol is a complex organic compound that features a naphthalene ring, a thiophene ring, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the naphthalene derivative: Starting with a naphthalene compound, functional groups are introduced through electrophilic aromatic substitution.

    Introduction of the thiophene ring: The thiophene ring can be attached via a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Addition of the methylamino group: The methylamino group can be introduced through reductive amination or nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Amino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol: Similar structure but with an amino group instead of a methylamino group.

    1-(3-(Methylamino)-1-(furan-2-yl)propyl)naphthalen-2-ol: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol is unique due to the specific combination of functional groups and rings, which can impart distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-19-11-10-15(17-7-4-12-21-17)18-14-6-3-2-5-13(14)8-9-16(18)20/h2-9,12,15,19-20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBHSOHJAQPAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CS1)C2=C(C=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210707
Record name 1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346599-09-4
Record name 1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346599-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Duloxetine impurity E [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346599094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(Methylamino)-1-(2-thienyl)propyl]-2-naphthalenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-(METHYLAMINO)-1-(THIOPHEN-2-YL)PROPYL)NAPHTHALEN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55Z0SP2I0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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